3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15(17-2)13(16)11-8-12(14-19-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMGHGUGWDWCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NO1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide and sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, solvent, catalyst), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to ring-opened products or amine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amine derivatives or ring-opened products.
Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Research may explore its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 3-(BENZYLOXY)-N-METHOXY-N-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: Potential interactions with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 3-(Benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide with structurally related compounds from the literature:
*Estimated based on structural analysis.
Electronic and Reactivity Analysis
- Heterocyclic Core Differences : The target compound’s isoxazole ring (1,2-oxazole) has adjacent oxygen and nitrogen atoms, creating distinct electronic effects compared to oxazole (1,3-oxazole) or triazolone derivatives. Isoxazoles exhibit lower aromatic stabilization due to reduced resonance, increasing reactivity toward electrophilic substitution .
- The N-methoxy-N-methyl carboxamide group introduces steric hindrance and electron-withdrawing effects, which may modulate metal-coordination efficiency compared to hydroxyl-containing analogs (e.g., ’s compound) .
- Theoretical Comparisons : Computational studies on triazolone derivatives () highlight the utility of methods like B3LYP/6-31G(d,p) for predicting HOMO-LUMO gaps and charge distribution. Similar analyses for the target compound could reveal its nucleophilic/electrophilic sites .
Biological Activity
3-(Benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide is a synthetic compound within the oxazole family, notable for its unique structural features and potential therapeutic applications. This article delves into its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure includes a five-membered oxazole ring with a benzyloxy group that enhances its solubility and reactivity. The presence of methoxy and methyl substituents contributes to its distinctive chemical behavior, making it a candidate for various medicinal applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. Below are key areas of biological activity associated with this compound:
1. Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of oxazole derivatives on various cancer cell lines. For instance:
- Cell Lines Tested :
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Liver cancer (HepG2)
The compound has demonstrated varying degrees of antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range (1.2–5.3 µM) against these cell lines .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several pathogens:
- Tested Strains :
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
Minimal inhibitory concentrations (MIC) were determined for various derivatives, indicating significant antibacterial properties .
3. Anti-inflammatory Activity
Oxazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that certain compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Table 1: Biological Activity Overview
| Activity Type | Cell Lines/Strains | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | MCF-7 | 1.2 µM | |
| A549 | 3.1 µM | ||
| Antimicrobial | Bacillus subtilis | MIC = 8 µM | |
| Escherichia coli | MIC = 16 µM |
Case Studies
Case Study 1: Anticancer Evaluation
In a study examining the effects of various oxazole derivatives on breast cancer cells, researchers found that modifications in the substituent groups significantly influenced the anticancer potency. The compound showed promising results in inhibiting cell proliferation at low concentrations.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening revealed that specific derivatives of the oxazole class exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development.
Q & A
Q. What are the common synthetic routes for preparing 3-(benzyloxy)-N-methoxy-N-methyl-1,2-oxazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A general approach includes:
- Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using triethylamine or HCl).
- Functionalization : Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling).
- Carboxamide installation : Reaction of activated carboxylic acids (e.g., acid chlorides) with N-methoxy-N-methylamine derivatives.
Q. Example Reaction Conditions
Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts. Use TLC or HPLC for intermediate monitoring .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns and functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and ether (C-O, ~1250 cm) stretches .
- X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles .
Data Cross-Validation : Compare spectral data with analogous oxazole derivatives (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Molecular Docking : Screen against target proteins (e.g., serotonin receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzyloxy moiety .
- 3D-QSAR Modeling : Corrogate steric/electronic features with activity data from analogues (e.g., substituent effects on binding affinity) .
- Binding Free Energy Calculations : Use MM-GBSA/PBSA to quantify ligand-receptor stability .
Case Study : Derivatives of 1,2-oxazole-5-carboxamide showed antagonistic activity against 5HT7R via pharmacophore alignment and dynamics simulations .
Q. How does enzymatic hydrolysis affect the stability and metabolism of this compound?
The carboxamide bond is susceptible to hydrolysis by esterases/amidases, generating metabolites like:
- 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid
- N-Methoxy-N-methylamine
Q. Experimental Evidence :
| Metabolite | Analytical Method | Source |
|---|---|---|
| Carboxylic acid | LC-MS (m/z [M+H]+ = 235.1) | |
| N-Methoxy-N-methylamine | H NMR (δ 3.2–3.4 ppm, singlet) |
Stabilization Strategies : Use plasma stabilizers (e.g., EDTA) during in vitro assays to prevent premature degradation .
Q. What strategies resolve contradictions in reactivity data for oxazole derivatives?
- Controlled Reactivity Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to assess electronic effects on reaction outcomes .
- Mechanistic Probes : Use isotopic labeling (e.g., O in the oxazole ring) to trace reaction pathways .
- Cross-Validation : Compare results from multiple techniques (e.g., kinetic studies vs. DFT calculations) .
Example : Discrepancies in oxidation rates of methoxy groups were resolved by correlating Hammett parameters with reaction yields .
Q. How can the compound’s solubility and bioavailability be optimized for pharmacological studies?
- Derivatization : Introduce polar groups (e.g., sulfonamides) via electrophilic substitution on the benzyl ring .
- Prodrug Design : Mask the carboxamide as an ester to enhance membrane permeability .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery .
Data-Driven Approach : LogP values <3.0 improve aqueous solubility; adjust via substituent modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
